![molecular formula C12H19N B1416300 4-ethyl-N-(2-methylpropyl)aniline CAS No. 537041-63-7](/img/structure/B1416300.png)
4-ethyl-N-(2-methylpropyl)aniline
Overview
Description
“4-ethyl-N-(2-methylpropyl)aniline” is a chemical compound with the molecular formula C12H19N . It is also known by its IUPAC name, N-(4-ethylphenyl)-N-isobutylamine .
Synthesis Analysis
While specific synthesis methods for “4-ethyl-N-(2-methylpropyl)aniline” were not found, anilines can generally be synthesized through methods such as nitration followed by reduction, or through Friedel Crafts acylation followed by a Clemmensen Reduction . In a study on the polymerization of new aniline derivatives, aniline monomers were modified with various characteristics to study the effect of the substituent on the respective polymer .
Molecular Structure Analysis
The molecular weight of “4-ethyl-N-(2-methylpropyl)aniline” is 177.29 . The InChI code for this compound is 1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 .
Physical And Chemical Properties Analysis
“4-ethyl-N-(2-methylpropyl)aniline” is a liquid at room temperature .
Scientific Research Applications
Catalytic Applications
Trifluoroacetylation of Anilines : Anilines, including those with functional groups such as alcohols and secondary amines, can be selectively trifluoroacetylated under certain conditions, as explored by Prashad et al. (2000) (Prashad et al., 2000).
Synthesis of N-Arylated Amines : A catalytic system for synthesizing N-arylated amines, such as 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, is discussed in a study by Zheng and Wang (2019) (Zheng & Wang, 2019).
Synthetic Methodologies
- Synthesis of Substituted Anilines : Banoji et al. (2022) developed a one-pot method for synthesizing pyrazol-4-yl- and 2H-chromene-based substituted anilines, which have potential applications in fluorescence probes and antibacterial activities (Banoji et al., 2022).
Coating Applications
- Corrosion Resistance Coatings : Shah and Iroh (2002) studied the use of poly(N-ethyl aniline) coatings on Al-2024 alloy for corrosion resistance, highlighting its effectiveness (Shah & Iroh, 2002).
Safety and Hazards
Future Directions
While specific future directions for “4-ethyl-N-(2-methylpropyl)aniline” were not found, research into aniline derivatives continues to be a promising field. For example, the modification of aniline monomers to study the effect of the substituent on the respective polymer has shown potential for the design of chemical sensors .
properties
IUPAC Name |
4-ethyl-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMSHZWRXZHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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